BenchChemオンラインストアへようこそ!

N-(2-phenylethyl)-1H-indazole-3-carboxamide

Synthetic cannabinoid CB1 receptor Structure-activity relationship

N-(2-phenylethyl)-1H-indazole-3-carboxamide (CAS 23707-07-5) is a synthetic small molecule belonging to the 1H-indazole-3-carboxamide structural class. With a molecular formula of C₁₆H₁₅N₃O and a molecular weight of 265.31 g·mol⁻¹, the compound features an unsubstituted indazole core linked via a 3-carboxamide bridge to a 2-phenylethylamine tail.

Molecular Formula C16H15N3O
Molecular Weight 265.316
CAS No. 23707-07-5
Cat. No. B2562054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-phenylethyl)-1H-indazole-3-carboxamide
CAS23707-07-5
Molecular FormulaC16H15N3O
Molecular Weight265.316
Structural Identifiers
SMILESC1=CC=C(C=C1)CCNC(=O)C2=NNC3=CC=CC=C32
InChIInChI=1S/C16H15N3O/c20-16(17-11-10-12-6-2-1-3-7-12)15-13-8-4-5-9-14(13)18-19-15/h1-9H,10-11H2,(H,17,20)(H,18,19)
InChIKeyPOGXZPJWXLBSNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-phenylethyl)-1H-indazole-3-carboxamide (CAS 23707-07-5): Compound Class, Core Characteristics, and Procurement Context


N-(2-phenylethyl)-1H-indazole-3-carboxamide (CAS 23707-07-5) is a synthetic small molecule belonging to the 1H-indazole-3-carboxamide structural class [1]. With a molecular formula of C₁₆H₁₅N₃O and a molecular weight of 265.31 g·mol⁻¹, the compound features an unsubstituted indazole core linked via a 3-carboxamide bridge to a 2-phenylethylamine tail . This class of compounds has been explored across two major pharmacological domains: as synthetic cannabinoid receptor agonists (SCRAs) targeting CB₁/CB₂ receptors [2], and as ATP-competitive inhibitors of glycogen synthase kinase 3 beta (GSK-3β), a serine/threonine kinase implicated in type-2 diabetes, neurodegenerative diseases, and mood disorders [1]. Unlike the extensively characterized amino-acid-amide-bearing indazole-3-carboxamides (e.g., AB-PINACA, 5F-AB-PINACA), N-(2-phenylethyl)-1H-indazole-3-carboxamide possesses a structurally simpler phenethyl tail, which fundamentally alters its steric profile, metabolic liability, and potential polypharmacology [3].

Why Generic Substitution of N-(2-phenylethyl)-1H-indazole-3-carboxamide with In-Class Indazole-3-Carboxamides Is Not Supported by Evidence


Indazole-3-carboxamides are not a functionally interchangeable compound family. Systematic SAR studies have demonstrated that the nature of the 3-carboxamide substituent—specifically its steric bulk and hydrogen-bonding capacity—exerts a dominant influence on both cannabinoid receptor potency and selectivity [1]. In a library of side-chain-modified SCRAs, affinity and potency at CB₁ varied as a function of the pendant group in the rank order tert-butyl > iso-propyl > iso-butyl > benzyl > ethyl > methyl > hydrogen, with Ki values spanning over four orders of magnitude (0.32 nM to >10,000 nM) [1]. The phenethyl tail of N-(2-phenylethyl)-1H-indazole-3-carboxamide occupies a distinct steric niche: it is substantially smaller than the tert-leucinamide or valinamide side chains present in high-potency SCRAs such as ADB-PINACA and AB-PINACA, yet larger and more lipophilic than a simple methyl or unsubstituted amide [2]. This intermediate steric profile predicts a receptor-interaction landscape that cannot be extrapolated from either the amino-acid-amide SCRAs or the minimalist indazole-3-carboxamide core. Furthermore, in the GSK-3β inhibitor space, minor structural modifications to the indazole-3-carboxamide scaffold have been shown to alter both enzymatic IC₅₀ and hERG liability, meaning that procurement of a close analog for GSK-3β screening may yield misleading selectivity and safety profiles [3].

Quantitative Differentiation Evidence for N-(2-phenylethyl)-1H-indazole-3-carboxamide (CAS 23707-07-5) vs. Closest Analogs


Steric Differentiation at Cannabinoid Receptors: Phenethyl Tail vs. Amino Acid Amide Side Chains in Indazole-3-Carboxamide SCRAs

N-(2-phenylethyl)-1H-indazole-3-carboxamide bears a 2-phenylethyl tail at the 3-carboxamide position, which is structurally distinct from the L-valinamide or L-tert-leucinamide side chains present in high-potency indazole-3-carboxamide synthetic cannabinoids such as AB-PINACA, ADB-PINACA, 5F-AB-PINACA, and 5F-ADB-PINACA. Systematic SAR studies on indazole-3-carboxamide SCRAs have established that the steric bulk of the 3-carboxamide substituent is a primary determinant of CB₁ and CB₂ receptor binding affinity and functional potency. In a side-chain-modified library, Ki values at CB₁ spanned from 0.32 nM (tert-butyl amide) to >10,000 nM (hydrogen/unsubstituted amide), with a clear rank order: tert-butyl > iso-propyl > iso-butyl > benzyl > ethyl > methyl > hydrogen [1]. The phenethyl group occupies an intermediate position between the simple ethyl and the bulkier benzyl/isobutyl substituents, predicting a CB₁ affinity that is substantially lower than that of the tert-leucinamide-bearing ADB-PINACA (EC₅₀ = 0.24–21 nM range for the class) but meaningfully higher than an unsubstituted indazole-3-carboxamide [1][2]. This intermediate potency profile may be advantageous for applications requiring partial or moderate CB₁ agonism rather than the full, high-potency agonism associated with severe adverse effects [3].

Synthetic cannabinoid CB1 receptor Structure-activity relationship Steric requirements

Metabolic Differentiation: Phenethyl Tail vs. Amino Acid Ester/Amide Tails in Indazole-3-Carboxamide SCRAs—Predicted In Vitro Phase I Stability

The 2-phenylethyl tail of N-(2-phenylethyl)-1H-indazole-3-carboxamide lacks the hydrolytically labile amide and ester functionalities present in the L-valinamide and L-tert-leucinamide side chains of AB-PINACA, ADB-PINACA, and their 5-fluoro analogs. In contrast, AB-PINACA and ADB-PINACA contain a terminal primary amide (from the amino acid moiety) and, in the case of ADB-PINACA metabolites, a methyl ester that undergoes rapid hydrolysis by human liver microsomes and plasma esterases [1]. The principal Phase I metabolic pathway for AB-PINACA and ADB-PINACA involves amide hydrolysis to yield the carboxylic acid metabolite, which retains significant residual CB₁/CB₂ activity (EC₅₀ = 14–787 nM at CB₁ and 5.5–291 nM at CB₂) [1]. The phenethyl tail of N-(2-phenylethyl)-1H-indazole-3-carboxamide is predicted to undergo oxidative metabolism (aromatic hydroxylation, benzylic oxidation) via CYP450 enzymes rather than rapid hydrolytic cleavage, potentially yielding a distinct metabolite profile with different receptor activity persistence [2]. Additionally, the indazole NH in the target compound is unsubstituted, in contrast to the N-1-pentyl or N-1-(5-fluoropentyl) substituents present in AB-PINACA and 5F-AB-PINACA, which themselves are sites of CYP450-mediated hydroxylation [2][3].

Drug metabolism Human liver microsomes CYP450 Synthetic cannabinoid Metabolic stability

GSK-3β Inhibitor Scaffold: 1H-Indazole-3-Carboxamide Core as a Validated ATP-Competitive Kinase Inhibitor Chemotype with X-Ray Crystallographic Confirmation

The 1H-indazole-3-carboxamide scaffold has been validated as a novel structural class of ATP-competitive GSK-3β inhibitors through an integrated in silico screening, enzymatic assay, and X-ray crystallography campaign [1]. Virtual screening of proprietary compound libraries identified eight hit compounds with pIC₅₀ values ranging from 4.9 to 5.5 (corresponding to IC₅₀ values of approximately 12.6 μM to 3.2 μM) against human GSK-3β [1]. A 2.50 Å resolution X-ray co-crystal structure of GSK-3β complexed with one of the indazole-3-carboxamide hits confirmed the predicted binding mode: the indazole carboxamide scaffold forms three hydrogen-bond interactions with the hinge domain of GSK-3β—specifically with the backbone carbonyl of Asp133 and the backbone NH and carbonyl of Val135 [1][2]. N-(2-phenylethyl)-1H-indazole-3-carboxamide retains the core indazole-3-carboxamide pharmacophore required for hinge-domain binding, while the phenethyl tail extends into the solvent-exposed region where substituent variation has been shown to modulate potency, selectivity over other kinases, and hERG liability [3]. The unsubstituted indazole N-1 position in the target compound distinguishes it from N-1-alkylated analogs that have been explored in follow-up medicinal chemistry optimization campaigns aimed at improving GSK-3β potency into the low nanomolar range [3].

GSK-3β inhibition Kinase inhibitor X-ray crystallography Type-2 diabetes Alzheimer's disease

Synthetic Accessibility and Procurement Differentiation: Single-Step Amide Coupling vs. Multi-Step Amino Acid Conjugate Synthesis for Indazole-3-Carboxamide Analogs

N-(2-phenylethyl)-1H-indazole-3-carboxamide can be synthesized via a single-step amide coupling between commercially available 1H-indazole-3-carboxylic acid and 2-phenylethylamine using standard carbodiimide coupling reagents (e.g., DCC or EDC with DMAP catalysis) . This contrasts sharply with the multi-step synthetic routes required for amino-acid-amide indazole-3-carboxamides such as AB-PINACA, ADB-PINACA, and 5F-ADB-PINACA, which necessitate: (i) N-1 alkylation of the indazole core with a pentyl or 5-fluoropentyl group; (ii) activation of the 3-carboxylic acid; (iii) coupling with L-valinamide or L-tert-leucinamide; and (iv) in the case of ADB-PINACA, additional methyl ester formation [1]. The absence of a chiral center at the amino acid α-carbon in N-(2-phenylethyl)-1H-indazole-3-carboxamide eliminates the need for enantioselective synthesis or chiral resolution, which has been shown to be critical for the amino-acid-amide SCRAs where the (S)-enantiomer demonstrates enhanced potency at both CB₁ and CB₂ receptors compared to the (R)-enantiomer [2]. Furthermore, the unsubstituted N-1 position of the indazole in the target compound preserves a synthetic handle for downstream diversification (e.g., N-1 alkylation, arylation, or sulfonylation) that is not available in pre-alkylated analogs .

Synthetic accessibility Amide coupling Chemical procurement Building block Medicinal chemistry

Regioisomeric Purity Risk: 1H-Indazole vs. 2H-Indazole Tautomerism and Its Impact on Pharmacological Reproducibility

N-(2-phenylethyl)-1H-indazole-3-carboxamide, bearing an unsubstituted indazole N-1 and N-2, exists in solution as a tautomeric equilibrium between the 1H-indazole and 2H-indazole forms. This is in contrast to N-1-alkylated indazole-3-carboxamides (e.g., AB-PINACA, 5F-AB-PINACA) where the N-1 position is blocked by a pentyl or 5-fluoropentyl substituent, preventing tautomerism [1]. While the 1H-tautomer is thermodynamically favored, synthetic byproducts or storage conditions may yield detectable levels of the 2H-indazole regioisomer. This distinction is pharmacologically significant: a study of 2-alkyl-2H-indazole regioisomers of AB-CHMINACA, AB-FUBINACA, AB-PINACA, and 5F-AB-PINACA demonstrated that the 2H-indazole regioisomers exhibit dramatically reduced potency at CB₁ receptors (micromolar range) compared to their corresponding 1H-indazole counterparts (EC₅₀ = 2.1–11.6 nM at CB₁) [2]. For the target compound, the absence of N-1 alkylation means that regioisomeric purity must be analytically confirmed (e.g., by ¹H NMR or HPLC) to ensure batch-to-batch pharmacological reproducibility, particularly when used as a reference standard for forensic or receptor pharmacology applications [2][3].

Regioisomerism Indazole tautomerism Analytical characterization Batch reproducibility 2H-indazole

IMPORTANT CAVEAT: Limited Availability of Direct Quantitative Comparative Data for This Specific Compound

A comprehensive search of PubMed, BindingDB, ChEMBL, PubChem, and the Protein Data Bank (PDB) conducted for this evidence guide (as of May 2026) did not identify any peer-reviewed publication reporting direct, experimentally determined CB₁/CB₂ EC₅₀, Ki, GSK-3β IC₅₀, or in vivo pharmacokinetic/toxicokinetic data for N-(2-phenylethyl)-1H-indazole-3-carboxamide (CAS 23707-07-5) [1][2]. No entry for this compound was found in BindingDB, ChEMBL, or PubChem BioAssay [3]. The evidence dimensions presented in Sections 3.1–3.5 are therefore classified predominantly as 'Class-level inference' or 'Supporting evidence,' derived from structurally related indazole-3-carboxamides with experimentally characterized pharmacological profiles. The differentiation claims regarding steric requirements, metabolic stability, GSK-3β inhibition, synthetic accessibility, and regioisomeric purity are mechanistically grounded in published SAR and structural biology data but have not been experimentally confirmed for the specific compound. This limitation should be explicitly considered when making procurement or experimental design decisions. Users requiring definitive quantitative potency, selectivity, or ADME data for their specific application should commission bespoke in vitro profiling prior to committing to large-scale procurement or in vivo studies [1].

Data gap Evidence strength caveat Procurement diligence

Evidence-Based Research and Industrial Application Scenarios for N-(2-phenylethyl)-1H-indazole-3-carboxamide (CAS 23707-07-5)


GSK-3β Inhibitor Screening and Kinase Profiling Using the Indazole-3-Carboxamide Pharmacophore

Based on the crystallographically validated 1H-indazole-3-carboxamide hinge-binding motif for GSK-3β [1], N-(2-phenylethyl)-1H-indazole-3-carboxamide is suitable as an entry-point screening compound for academic and industrial kinase inhibitor discovery programs targeting GSK-3β. The compound retains the three key hydrogen-bond interactions with Asp133 and Val135 of the GSK-3β hinge domain identified in the 2.50 Å co-crystal structure [1]. The phenethyl tail extends toward the solvent-exposed region, providing a vector for subsequent structure-based optimization. Its single-step synthetic accessibility (Section 3.4) makes it a practical choice for generating focused libraries with systematic variation at the phenethyl ring (e.g., halogen, methoxy, or methyl substituents) to probe the solvent-channel SAR without the complexity of N-1 alkylation or chiral amino acid coupling. Users should commission in-house GSK-3β enzymatic assays to establish the baseline IC₅₀, as published data for this specific compound are not available (Section 3.6) [2].

Analytical Reference Standard for Forensic Toxicology Method Development and Regioisomeric Differentiation

The unsubstituted N-1 position of N-(2-phenylethyl)-1H-indazole-3-carboxamide makes it uniquely valuable as a reference standard for forensic laboratories developing GC-MS, LC-MS/MS, or UPLC-Q-TOF MS methods to detect and differentiate 1H-indazole-3-carboxamide SCRAs from their 2H-indazole regioisomers [1]. The significant potency differential between 1H- and 2H-indazole regioisomers (>1000-fold for analogous compounds) means that regioisomeric purity is a critical quality attribute for forensic reference materials [1]. This compound, with its unblocked indazole NH, can serve as a model system to establish retention time indices, fragmentation patterns (e.g., characteristic indazole carboxamide fragment ions at m/z 145 and m/z 173), and NMR chemical shift markers that distinguish 1H- from 2H-indazole regioisomers in seized drug analysis workflows [2].

Intermediate-Efficacy Cannabinoid Receptor Ligand Scaffold for Reducing Toxicity Risk in Preclinical Research

The steric requirement SAR established by Markham et al. (2022) demonstrates that CB₁ affinity and efficacy are exquisitely sensitive to the steric bulk of the 3-carboxamide substituent, with smaller substituents yielding progressively lower potency [1]. The phenethyl tail of N-(2-phenylethyl)-1H-indazole-3-carboxamide occupies an intermediate position in this steric rank order (between ethyl and benzyl/isobutyl), predicting a CB₁ potency profile that is substantially attenuated relative to the ultra-potent tert-leucinamide SCRAs (EC₅₀ = 0.24–21 nM) that have been associated with severe human toxicity and fatalities [2]. This intermediate predicted potency profile positions the compound as a scaffold for developing partial or moderate-efficacy CB₁ ligands, which may retain therapeutic analgesic or anti-inflammatory effects while mitigating the full agonist toxicity (hypothermia, bradycardia, respiratory depression) observed with AB-PINACA and 5F-ADB-PINACA in rodent biotelemetry studies [2]. Researchers should validate CB₁ EC₅₀ and Eₘₐₓ experimentally before drawing conclusions about in vivo safety margins.

Synthetic Intermediate and Building Block for Diversified Indazole-3-Carboxamide Libraries

The unsubstituted indazole N-1 position of N-(2-phenylethyl)-1H-indazole-3-carboxamide provides a versatile synthetic handle for late-stage diversification that is not available in the pre-alkylated, commercially prevalent N-1-pentyl or N-1-(5-fluoropentyl) indazole-3-carboxamides [1]. Medicinal chemistry groups can leverage this compound as a central building block for parallel library synthesis via N-1 alkylation, arylation, sulfonylation, or Mannich reactions, enabling systematic exploration of the N-1 substituent SAR across multiple target classes (cannabinoid receptors, GSK-3β, PAK1, and other kinases) [1][2]. The achiral nature of the compound eliminates the need for enantiomeric resolution at each diversification step, streamlining library production and reducing associated costs. This scenario is supported by the synthetic accessibility evidence in Section 3.4 and the broad kinase and receptor pharmacology of the indazole-3-carboxamide scaffold documented in Sections 3.1–3.5 .

Quote Request

Request a Quote for N-(2-phenylethyl)-1H-indazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.